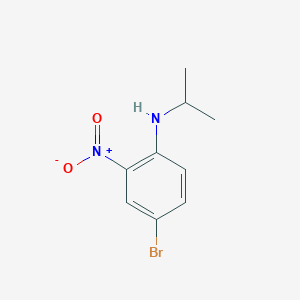

4-Bromo-N-isopropyl-2-nitroaniline

Beschreibung

BenchChem offers high-quality 4-Bromo-N-isopropyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-isopropyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZASAQBZATLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374805 | |

| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-50-2 | |

| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-N-isopropyl-2-nitroaniline chemical properties

An In-depth Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline: A Core Building Block in Targeted Protein Degradation

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 4-Bromo-N-isopropyl-2-nitroaniline (CAS No. 683274-50-2). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation (TPD). While experimental data for this specific molecule is not extensively published, this guide synthesizes available information, provides expert-driven protocols based on established chemical principles, and contextualizes its significance as a crucial building block for Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical characteristics, propose a robust synthetic methodology, discuss its pivotal role in the design of novel therapeutics, and outline essential safety and handling protocols based on analogous compounds.

Chemical Identity and Physicochemical Properties

4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine. The presence of a bromine atom, a nitro group, and an N-isopropyl group on the aniline scaffold imparts specific steric and electronic properties that are leveraged in its primary application. Its identity is confirmed by its unique CAS number, molecular formula, and structure.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-nitro-N-(propan-2-yl)aniline | PubChem[1] |

| Synonyms | N-Isopropyl 4-bromo-2-nitroaniline | CP Lab Safety[2] |

| CAS Number | 683274-50-2 | PubChem[1] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1] |

| Appearance | Likely a crystalline solid (inferred) | BenchChem[3] |

| Purity | Typically available at ≥95% | CP Lab Safety[2] |

Table 2: Computed Physicochemical Data

| Property | Predicted Value | Source |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 57.9 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Note: The properties listed in Table 2 are computationally generated and should be used as estimates pending experimental verification.

The solubility of this compound is predicted to be low in water but higher in organic solvents such as ethanol, acetone, and dimethylformamide (DMSO), a characteristic typical of its parent compound, 4-bromo-2-nitroaniline.[3]

Synthesis and Characterization: An Expert Protocol

The most logical and field-proven approach to synthesizing 4-Bromo-N-isopropyl-2-nitroaniline is through the direct N-alkylation of its precursor, 4-bromo-2-nitroaniline. The electron-withdrawing effect of the ortho-nitro group reduces the nucleophilicity of the amine, necessitating specific reaction conditions to achieve efficient mono-alkylation and minimize side reactions.

Causality Behind Experimental Choices

-

Precursor: 4-Bromo-2-nitroaniline (CAS: 875-51-4) is a commercially available starting material.[4]

-

Alkylation Agent: Isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) is the standard reagent for introducing the isopropyl group.

-

Base: The reduced nucleophilicity of the aniline nitrogen requires a moderately strong base to facilitate the reaction. Potassium carbonate (K₂CO₃) is an effective choice as it is strong enough to deprotonate the amine sufficiently without being overly harsh, which could lead to side reactions.[5]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and stabilize any charged intermediates formed during the nucleophilic substitution, thereby increasing the reaction rate.[5]

-

Temperature: Elevated temperatures (e.g., 80-100 °C) are typically required to overcome the activation energy of the reaction due to the deactivated nature of the amine.[5]

Detailed Step-by-Step Synthesis Protocol

Reaction: N-isopropylation of 4-bromo-2-nitroaniline

Caption: General experimental workflow for the N-alkylation of 4-bromo-2-nitroaniline.

Materials:

-

4-Bromo-2-nitroaniline (1.0 eq.)

-

2-Bromopropane (1.2 - 1.5 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting aniline.

-

Reagent Addition: Add 2-bromopropane (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-N-isopropyl-2-nitroaniline.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and connectivity of the isopropyl group and the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight (259.10 g/mol ), observing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and the characteristic strong asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[6]

Application in Drug Development: A Key Component of PROTACs

The primary significance of 4-Bromo-N-isopropyl-2-nitroaniline lies in its role as a "Protein Degrader Building Block".[2] It serves as a precursor to a widely used ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in many PROTACs.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific disease-causing proteins.[7] A PROTAC consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[9] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can be released to act again catalytically.[7]

Caption: Catalytic mechanism of action for a PROTAC molecule.

Role of 4-Bromo-N-isopropyl-2-nitroaniline

The 4-bromo-2-nitroaniline core is a common structural motif in ligands that bind to the Cereblon E3 ligase. The synthesis of these ligands often starts with a compound like 4-Bromo-N-isopropyl-2-nitroaniline. The nitro group is typically reduced to an amine, which is then further elaborated to create the final CRBN-binding moiety, often a thalidomide or lenalidomide analogue. The bromine atom provides a convenient chemical handle for subsequent cross-coupling reactions to attach the linker, which will then be connected to the POI-binding ligand.

The N-isopropyl group is crucial for establishing the correct binding interactions within the Cereblon substrate receptor pocket, enhancing the affinity and stability of the ternary complex, which is essential for efficient protein degradation.

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is publicly available for 4-Bromo-N-isopropyl-2-nitroaniline. Therefore, a conservative approach to safety and handling must be adopted, based on the known hazards of the parent compound, 4-bromo-2-nitroaniline, and the general class of N-alkylated nitroanilines.

Hazard Statements (Inferred):

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid formation of dust and aerosols.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Profile (Inferred): Nitroaromatic compounds are known to be toxic. They can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis. Prolonged exposure can potentially affect the liver and blood. All handling should be performed by trained personnel with appropriate engineering controls and personal protective equipment.

Conclusion

4-Bromo-N-isopropyl-2-nitroaniline is a specialized chemical intermediate of high value to the field of medicinal chemistry and drug discovery. While comprehensive experimental data on the compound itself is limited, its structural features and role as a precursor for Cereblon-recruiting ligands firmly establish its importance in the development of PROTACs. The synthetic and safety protocols outlined in this guide, derived from established chemical principles and data from analogous structures, provide a reliable framework for researchers to utilize this key building block in the rational design of next-generation therapeutics for targeted protein degradation.

References

Sources

- 1. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

A Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline (CAS 683274-50-2): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

4-Bromo-N-isopropyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a highly versatile intermediate in modern synthetic organic chemistry. Its unique trifunctional architecture—comprising a nucleophilic secondary amine, an electrophilic aromatic ring activated by a nitro group, and a halogen handle suitable for cross-coupling reactions—makes it a valuable building block for complex molecular scaffolds. While its applications are broad, it has gained particular relevance in the field of targeted protein degradation, where it is classified as a key "Protein Degrader Building Block"[1]. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic strategy with mechanistic insights, its key chemical transformations, and its strategic utility for researchers, scientists, and drug development professionals.

Physicochemical and Handling Properties

A comprehensive understanding of a compound's properties is the foundation of its effective use in a laboratory setting. The key characteristics of 4-Bromo-N-isopropyl-2-nitroaniline are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 683274-50-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][2][4][6] |

| Molecular Weight | 259.10 g/mol | [1][2][6] |

| Appearance | Solid | [4] |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [4] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate, Dichloromethane). Sparingly soluble in water. | Inferred from related structures[7][8][9] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |

| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is not abundant, a reliable synthetic route can be designed based on established principles of N-alkylation of weakly nucleophilic anilines.

Retrosynthetic Approach

The most logical synthetic disconnection is at the Carbon-Nitrogen bond of the isopropylamine moiety. This identifies 4-bromo-2-nitroaniline (CAS 875-51-4) as the immediate precursor and an isopropyl electrophile (e.g., 2-bromopropane) as the reacting partner.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: N-Alkylation

This protocol is designed to overcome the inherent low reactivity of the starting aniline.

Expertise & Experience Insight: The primary challenge in this synthesis is the reduced nucleophilicity of the amine in 4-bromo-2-nitroaniline.[10] The potent electron-withdrawing effect of the ortho-nitro group diminishes the electron density on the nitrogen atom, rendering it a poor nucleophile. Therefore, standard N-alkylation conditions are often ineffective. To drive the reaction forward, a combination of a strong base, a polar aprotic solvent, and elevated temperature is required.[10]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as the base and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

-

Causality: K₂CO₃ is a sufficiently strong base to deprotonate the weakly acidic N-H proton, generating a more nucleophilic anilide anion. DMF is an ideal solvent as it effectively solvates the potassium cation, is stable at high temperatures, and helps to increase the reaction rate.[10]

-

-

Alkylation: Add 2-bromopropane (1.2-1.5 eq.) to the stirring suspension.

-

Causality: A slight excess of the alkylating agent ensures complete consumption of the starting aniline. However, a large excess should be avoided to minimize potential side reactions, such as elimination to form propene at high temperatures.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require 12-24 hours for completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Trustworthiness: This aqueous work-up is a self-validating step. It removes the inorganic base (K₂CO₃) and the highly polar DMF solvent, ensuring that the subsequent purification primarily addresses organic impurities.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Bromo-N-isopropyl-2-nitroaniline.

Synthetic Workflow Diagram

Caption: General experimental workflow for N-alkylation.

Key Chemical Transformations and Synthetic Utility

The value of 4-Bromo-N-isopropyl-2-nitroaniline lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Reduction of the Nitro Group

A foundational transformation is the reduction of the nitro group to a primary amine. This creates a vicinal diamine scaffold, a privileged structure in medicinal chemistry for constructing heterocyclic rings and serving as a bidentate ligand for metal catalysts.

Protocol Example (Catalytic Hydrogenation):

-

Dissolve 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq.) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 5-bromo-N¹-isopropylbenzene-1,2-diamine.

-

Alternative methods: Other reduction methods, such as using sodium borohydride (NaBH₄) in the presence of a catalyst or tin(II) chloride (SnCl₂) in acidic media, can also be employed.[11][12]

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery for exploring chemical space.

-

Suzuki Coupling: Reacting with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) allows for the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: This reaction enables the coupling of various primary or secondary amines to the aromatic ring, replacing the bromine atom and providing access to a diverse array of substituted diamine derivatives.

Reaction Scheme Diagram

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery

Role as a Protein Degrader Building Block

The most prominent application cited for this molecule is as a building block for protein degraders.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

4-Bromo-N-isopropyl-2-nitroaniline is an ideal starting point for synthesizing the E3 ligase ligand portion of a PROTAC. For example, after reduction of the nitro group, the resulting diamine can be elaborated into ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. The bromine atom serves as a convenient attachment point for the linker, which is later connected to the target protein ligand.

Conceptual Workflow for PROTAC Synthesis

Caption: Conceptual use of the building block in PROTAC synthesis.

Analytical Characterization

To ensure the identity and purity of the synthesized material, a standard suite of analytical techniques should be employed. The expected spectral features are outlined below.

| Technique | Expected Spectral Features |

| ¹H NMR | - Isopropyl Group: A septet around 3.5-4.5 ppm (1H, CH) and a doublet around 1.2-1.4 ppm (6H, 2xCH₃).- Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm) with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Amine Proton: A broad singlet or doublet (depending on coupling to the isopropyl CH) for the N-H proton. |

| ¹³C NMR | - Signals corresponding to the 9 unique carbon atoms, including two signals for the isopropyl group and six for the aromatic ring. |

| FTIR | - N-H Stretch: A sharp to medium absorption around 3300-3400 cm⁻¹.- C-H Stretch: Aliphatic and aromatic C-H stretches around 2850-3100 cm⁻¹.- NO₂ Stretch: Two strong absorptions characteristic of a nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion at m/z 258 and 260, with nearly equal intensity (approx. 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of one bromine atom. |

Conclusion

4-Bromo-N-isopropyl-2-nitroaniline is a strategically important chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical transformations, including nitro group reduction and palladium-catalyzed cross-coupling. Its documented utility as a building block for targeted protein degraders underscores its relevance in contemporary drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a robust framework for the successful preparation and application of this valuable compound.

References

-

Filo. (2025, May 30). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]

-

PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Brainly.in. (2025, November 5). Show how p-bromoaniline can be synthesized from aniline via diazonium salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 683274-50-2 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromo-N-isopropyl-2-nitroaniline | 683274-50-2 [sigmaaldrich.cn]

- 5. echemi.com [echemi.com]

- 6. splendidlab.in [splendidlab.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-isopropyl-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established chemical principles.

Core Molecular Attributes

4-Bromo-N-isopropyl-2-nitroaniline, with the chemical formula C9H11BrN2O2, is a derivative of 2-nitroaniline featuring a bromine atom at the 4-position and an isopropyl group on the amino nitrogen.[1]

Molecular Weight and Physicochemical Properties

A fundamental characteristic of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for various analytical techniques. The molecular weight of 4-Bromo-N-isopropyl-2-nitroaniline has been computationally determined to be 259.10 g/mol .[1][2]

A summary of its key computed and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O2 | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1][2] |

| CAS Number | 683274-50-2 | PubChem[1] |

| XLogP3 | 3.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

XLogP3 is a computed measure of hydrophobicity, indicating a preference for lipophilic environments.

Synthesis and Purification

While specific peer-reviewed synthetic procedures for 4-Bromo-N-isopropyl-2-nitroaniline are not extensively documented, its synthesis can be logically approached through the N-alkylation of its parent compound, 4-Bromo-2-nitroaniline. The latter is a well-characterized compound with established synthetic routes.[3][4][5]

Synthesis of the Precursor: 4-Bromo-2-nitroaniline

A common and efficient method for the synthesis of 4-Bromo-2-nitroaniline involves the bromination of 2-nitroaniline.[3][4] This electrophilic aromatic substitution reaction is guided by the directing effects of the amino and nitro groups.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline [3][4]

Materials:

-

2-Nitroaniline

-

Potassium bromide (KBr)

-

Sulfuric acid (H₂SO₄)

-

Sodium chlorate (NaClO₃)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, prepare a solution of potassium bromide in water.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining a controlled temperature.

-

Add 2-nitroaniline to the mixture and heat gently to approximately 35°C.

-

Slowly add a solution of sodium chlorate dropwise.

-

After the addition is complete, raise the temperature to 75°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with water until the filtrate is neutral (pH 5-8).

-

Dry the resulting pale yellow solid to obtain 4-Bromo-2-nitroaniline.

N-Isopropylation of 4-Bromo-2-nitroaniline

The introduction of the isopropyl group onto the nitrogen atom of 4-Bromo-2-nitroaniline can be achieved through nucleophilic substitution.

Proposed Experimental Protocol: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline

Materials:

-

4-Bromo-2-nitroaniline

-

2-Bromopropane (Isopropyl bromide)

-

A suitable base (e.g., Potassium carbonate, Sodium hydride)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

Dissolve 4-Bromo-2-nitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir for a short period to deprotonate the aniline nitrogen.

-

Add 2-bromopropane to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-isopropyl-2-nitroaniline.

Logical Workflow for Synthesis and Purification

Caption: A logical workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.

Structural Characterization

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region, with splitting patterns dictated by their coupling with adjacent protons. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups. The N-H proton will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will show nine distinct carbon signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and the C-Br stretch (in the fingerprint region). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

Analytical Workflow for Structural Confirmation

Caption: A standard analytical workflow for the structural confirmation of the synthesized compound.

Potential Applications in Research and Development

Substituted anilines are a cornerstone of medicinal chemistry and materials science.[9] The presence of the nitro group, bromine atom, and the secondary amine in 4-Bromo-N-isopropyl-2-nitroaniline provides multiple points for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: Aniline derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in 4-Bromo-N-isopropyl-2-nitroaniline could serve as a scaffold for the development of novel therapeutic agents. The aniline core is known to be a "privileged structure" in drug discovery, capable of interacting with various biological targets.[9][10][11]

-

Agrochemicals: Similar to pharmaceuticals, many pesticides and herbicides are derived from substituted anilines.

-

Dye and Pigment Industry: Nitroanilines are classic precursors in the synthesis of azo dyes.[12] The specific substitution pattern of this compound could be exploited to create dyes with unique color properties.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling 4-Bromo-N-isopropyl-2-nitroaniline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from its structural components and data for related compounds like 4-Bromo-2-nitroaniline and 4-Bromoaniline.[13][14][15][16]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15] Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]

References

-

PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Fiveable. Meta-nitroaniline Definition. [Link]

-

Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

LookChem. 4-Bromo-2-nitroaniline Safety Data Sheets(SDS). [Link]

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]

-

PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

-

SpectraBase. 4-Bromo-2-nitroaniline. [Link]

Sources

- 1. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ripublication.com [ripublication.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cresset-group.com [cresset-group.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline: Synthesis, Characterization, and Applications

Introduction

4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine with the molecular formula C₉H₁₁BrN₂O₂.[1] This compound, identified by the CAS Number 683274-50-2, features a unique molecular architecture: an aniline core functionalized with a bromine atom, a nitro group, and an N-isopropyl group.[1] The interplay between the electron-donating secondary amine and the electron-withdrawing nitro and bromo groups creates a distinct electronic profile, making it a highly versatile intermediate for organic synthesis.

The strategic placement of these functional groups offers multiple avenues for chemical modification, positioning 4-Bromo-N-isopropyl-2-nitroaniline as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[2][3] Its structural analogues have demonstrated potential as inhibitors of enzymes such as histone deacetylase (HDAC) and as precursors to complex heterocyclic systems.[4][5]

This technical guide provides an in-depth exploration of 4-Bromo-N-isopropyl-2-nitroaniline, designed for researchers, scientists, and drug development professionals. We will detail a robust, regioselective synthesis pathway, outline comprehensive methods for structural elucidation, discuss its chemical reactivity, and explore its potential applications, grounding all claims in authoritative scientific context.

Physicochemical Properties

The fundamental properties of 4-Bromo-N-isopropyl-2-nitroaniline are summarized below. These computed descriptors provide a baseline for its handling, reactivity, and analytical characterization.[1] While experimental data for this specific molecule is sparse, its properties can be reliably inferred from its precursor, 4-bromo-2-nitroaniline, which is a yellow crystalline solid.[6][7][8]

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-nitro-N-propan-2-ylaniline | PubChem[1] |

| CAS Number | 683274-50-2 | PubChem[1] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1] |

| Exact Mass | 258.00039 Da | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Physical Appearance | Yellow to orange solid (inferred) | Inferred from analogues[6][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, DMSO (inferred) | Inferred from analogues[2][7] |

Synthesis and Purification

The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is most logically achieved via the N-alkylation of the readily accessible precursor, 4-bromo-2-nitroaniline. To ensure maximal regiochemical control and avoid problematic isomer separation, a multi-step synthesis starting from aniline is the most authoritative and reliable pathway to the precursor.[6]

Synthesis of Precursor: 4-Bromo-2-nitroaniline

This synthesis involves a four-step sequence designed to precisely install the required functional groups onto the aniline ring.

Experimental Protocol:

-

Step 1: Acetylation of Aniline

-

Causality: The amino group of aniline is a powerful activating group, making the ring susceptible to over-bromination and oxidation. Acetylation to form acetanilide moderates this reactivity and protects the amine from the harsh conditions of nitration.[6]

-

Procedure: To a stirred solution of aniline in glacial acetic acid, slowly add acetic anhydride. An exothermic reaction will occur. After the initial reaction subsides, add a solution of sodium acetate in water to buffer the reaction and promote complete acetylation. Cool the mixture in an ice bath to precipitate the acetanilide product, which is then collected by vacuum filtration and washed with cold water.

-

-

Step 2: Bromination of Acetanilide

-

Causality: The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky acetyl group, the bromine will preferentially add to the para position.

-

Procedure: Dissolve the dried acetanilide from the previous step in glacial acetic acid. To this solution, add a solution of bromine in acetic acid dropwise while maintaining the temperature. The reaction progress can be monitored by the disappearance of the bromine color. Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide. Filter and wash the solid to remove residual acid.

-

-

Step 3: Nitration of p-Bromoacetanilide

-

Causality: The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position, as the para position is already blocked by bromine. The nitration is performed at low temperature to prevent over-nitration.

-

Procedure: Slowly add the p-bromoacetanilide to concentrated sulfuric acid, ensuring it fully dissolves. Cool the mixture in an ice-salt bath. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an hour before pouring it onto crushed ice. The precipitated 4-bromo-2-nitroacetanilide is collected by filtration.[9]

-

-

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

-

Causality: The final step is the deprotection of the amino group. Acid-catalyzed hydrolysis removes the acetyl group, yielding the primary amine of the target precursor.[10]

-

Procedure: Reflux the 4-bromo-2-nitroacetanilide in a mixture of aqueous hydrochloric acid or sulfuric acid for several hours until the reaction is complete (monitored by TLC).[9][10] Cool the solution and neutralize it carefully with a base (e.g., NaOH or Na₂CO₃) to precipitate the 4-bromo-2-nitroaniline. Filter, wash with water until the filtrate is neutral, and dry the product.

-

N-isopropylation of 4-Bromo-2-nitroaniline (Final Step)

This step involves a standard nucleophilic substitution reaction. The secondary amine is formed by reacting the primary amine precursor with an isopropyl electrophile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq). The base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity.

-

Addition of Alkylating Agent: Add 2-iodopropane or 2-bromopropane (1.2 eq) to the suspension. 2-iodopropane is preferred as iodide is a better leaving group, facilitating a more efficient reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-Bromo-N-isopropyl-2-nitroaniline.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized 4-Bromo-N-isopropyl-2-nitroaniline is achieved through a combination of standard spectroscopic techniques.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.1 | d | 1H | Ar-H ortho to NO₂ |

| ¹H | ~7.5 | dd | 1H | Ar-H ortho to Br |

| ¹H | ~6.8 | d | 1H | Ar-H ortho to NH |

| ¹H | ~4.0 | septet | 1H | CH of isopropyl |

| ¹H | ~1.3 | d | 6H | CH₃ of isopropyl |

| ¹H | ~8.0 (broad) | s | 1H | NH |

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected to confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3450 | N-H Stretch | Secondary Amine |

| 2850-2980 | C-H Stretch | Aliphatic (isopropyl) |

| 1500-1550 & 1330-1370 | Asymmetric & Symmetric N=O Stretch | Nitro Group |

| 1580-1620 | C=C Stretch | Aromatic Ring |

| 550-650 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[11] A critical diagnostic feature will be the isotopic pattern of bromine.

-

Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 258 and m/z 260, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This pattern is definitive proof of a monobrominated compound.[11]

Chemical Reactivity and Potential Applications

The molecule's distinct functional groups serve as handles for a variety of chemical transformations, making it a valuable scaffold for building molecular complexity.

Potential Transformations

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). This transformation yields a substituted benzene-1,2-diamine derivative, a crucial precursor for synthesizing bioactive heterocycles like benzimidazoles and quinoxalines.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to introduce diverse substituents at the C4 position.

-

Nucleophilic Aromatic Substitution (SₙAr): While the ring is generally electron-rich due to the amine, the powerful activating effect of the ortho-nitro group can make the bromine atom susceptible to displacement by strong nucleophiles under specific conditions.

Applications in Drug Discovery and Agrochemicals

The nitroaniline scaffold is a "privileged structure" in medicinal chemistry. The parent compound, 4-bromo-2-nitroaniline, has been identified as an inhibitor of histone deacetylase (HDAC) and shows potential in cancer therapy.[4] The introduction of the N-isopropyl group modifies the lipophilicity and steric profile, which can be leveraged to fine-tune binding affinity and selectivity for specific biological targets.

Furthermore, N-alkylated nitroanilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals, including pesticides and herbicides.[3] This molecule is therefore a prime candidate for inclusion in screening libraries for the discovery of new lead compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-N-isopropyl-2-nitroaniline should be consulted, handling precautions can be inferred from its precursor, 4-bromo-2-nitroaniline. The precursor is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye and skin irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[12][15]

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and reducing agents.[12][17]

References

- A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Benchchem.

- N-Isopropyl 4-bromo-2-nitroaniline.

- Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Homework.Study.com.

- a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b.

- 4-ISOPROPYL-2-NITROANILINE synthesis. ChemicalBook.

- 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. ChemicalBook.

- SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromo-4-isopropylaniline. Fisher Scientific.

- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D

- SAFETY DATA SHEET - 4-Bromo-3-nitroaniline. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. TCI Chemicals.

- An In-depth Technical Guide to 4-Bromo-2-nitroaniline: Chemical Properties and Structure. Benchchem.

- Synthesis of C. 4-isopropyl-2-nitroaniline. PrepChem.com.

- How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Guidechem.

- 4-Bromo-2-Nitroaniline: A Multistep Synthesis.

- 4-Bromo-2-nitroaniline 97%. Sigma-Aldrich.

- 4-Bromo-2-nitroaniline. Chemsrc.

- 4-Bromo-2-nitroaniline wiki. Guidechem.

- 4-Bromo-2-nitroaniline synthesis. ChemicalBook.

- N-isopropyl-2-nitroaniline (C9H12N2O2). PubChemLite.

- 4-Bromo-2-nitroaniline. SpectraBase.

- 4-Bromo-2-nitroaniline.

- 4-Bromo-2-nitroaniline(875-51-4)IR1. ChemicalBook.

- Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com.

- physical properties of 4-Bromo-2-nitroaniline. Benchchem.

- 4-Bromo-2-nitroaniline. Biosynth.

- Preparation method of bromoaniline.

- N-Isopropyl-2-nitroaniline 95%. AChemBlock.

- Buy 4-Bromo-N-isopropyl-2-nitroaniline

- An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery. Benchchem.

- 4-Nitroaniline. Wikipedia.

- Process for preparing nitroaniline derivatives.

- The Role of N-Isopropyl-4-nitroaniline in Advanced Chemical Synthesis. Leading Chemical Supplier Insights.

Sources

- 1. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. homework.study.com [homework.study.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. technopharmchem.com [technopharmchem.com]

4-Bromo-N-isopropyl-2-nitroaniline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-Bromo-N-isopropyl-2-nitroaniline, a valuable substituted aniline derivative for research and development in pharmaceuticals and material science. The synthesis is presented as a multi-step process, commencing with readily available starting materials. This document details two primary stages: the synthesis of the key intermediate, 4-bromo-2-nitroaniline, followed by the strategic N-isopropylation of this intermediate. We will explore the mechanistic rationale behind the chosen reactions, provide detailed experimental protocols, and offer insights into the purification and characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and well-substantiated methodology.

Introduction: Strategic Importance and Synthetic Overview

4-Bromo-N-isopropyl-2-nitroaniline (CAS: 683274-50-2) is an organic building block whose structural complexity—featuring a halogen, a nitro group, and a secondary amine—makes it a versatile precursor for the synthesis of more complex molecular architectures.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a compound of interest in the development of novel therapeutic agents and functional materials.

The synthesis of this target molecule is most logically approached via a two-stage strategy:

-

Formation of the Aromatic Core: The initial stage focuses on the regioselective synthesis of 4-bromo-2-nitroaniline. This involves the precise introduction of both a bromine atom and a nitro group onto an aniline framework.

-

N-Alkylation: The second stage involves the selective introduction of an isopropyl group onto the amino functionality of the 4-bromo-2-nitroaniline intermediate to yield the final product.

This guide will detail a reliable pathway that prioritizes regiochemical control, yield, and purity.

Stage 1: Synthesis of the Key Intermediate: 4-Bromo-2-nitroaniline

The synthesis of 4-bromo-2-nitroaniline can be achieved through several routes, primarily the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[3] While direct bromination of 2-nitroaniline is feasible, the directing effects of the amino and nitro groups can lead to mixtures of isomers.[3][4] A more controlled and regioselective approach involves the nitration of 4-bromoaniline, where the amino group is first protected to ensure the desired substitution pattern and prevent oxidation.[3][5]

Rationale for Amine Protection

Direct nitration of 4-bromoaniline is problematic. The strong oxidizing conditions of nitration can degrade the electron-rich aniline ring, and the powerful activating nature of the amino group can lead to poor regioselectivity and over-nitration. To circumvent this, the amino group is temporarily converted into a less activating and oxidation-resistant acetamido group (-NHCOCH₃). This protecting group is sufficiently deactivating to allow for controlled mononitration and sterically directs the incoming electrophile (NO₂⁺) to the ortho position.

Detailed Experimental Protocol for 4-Bromo-2-nitroaniline

This three-step protocol is adapted from established methodologies for the acylation, nitration, and hydrolysis of substituted anilines.[3][5]

Step 2.2.1: Acetylation of 4-Bromoaniline to form 4-Bromoacetanilide

-

Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve 51.6 g of 4-bromoaniline in 210 mL of acetic anhydride.[5]

-

Reaction: Stir the mixture vigorously. The temperature will rise. Maintain the temperature at approximately 65°C for 10 minutes, then allow it to cool to room temperature over one hour.

-

Isolation: Pour the reaction mixture into a beaker containing 1 L of ice water with constant stirring to precipitate the product.

-

Purification: Collect the white precipitate of 4-bromoacetanilide by vacuum filtration and wash thoroughly with cold water. The product can be used in the next step after drying, or it can be recrystallized from ethanol for higher purity.

Step 2.2.2: Nitration of 4-Bromoacetanilide

-

Setup: In a 250 mL flask, carefully add the dried 4-bromoacetanilide to 60 mL of concentrated sulfuric acid, stirring until fully dissolved. Cool the mixture in an ice-salt bath to below 10°C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 30 mL of concentrated nitric acid to a flask, also cooled in an ice bath.[5]

-

Reaction: Add the nitrating mixture dropwise to the dissolved 4-bromoacetanilide solution, ensuring the temperature does not exceed 20°C.[5] Stir vigorously throughout the addition.

-

Isolation: After the addition is complete, allow the mixture to stir for an additional hour. Pour the reaction mixture onto crushed ice to precipitate the yellow 4-bromo-2-nitroacetanilide.[5][6]

-

Purification: Collect the yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

Step 2.2.3: Hydrolysis of 4-Bromo-2-nitroacetanilide

-

Setup: Transfer the moist 4-bromo-2-nitroacetanilide to a round-bottom flask containing 100 mL of concentrated hydrochloric acid and 500 mL of water.[5]

-

Reaction: Heat the mixture to reflux for three hours to hydrolyze the acetamido group.[5] The solid will dissolve as the hydrolysis proceeds.

-

Isolation: Cool the resulting solution. The 4-bromo-2-nitroaniline product will precipitate as a yellow solid.

-

Purification: Collect the product by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from ethanol to yield pure 4-bromo-2-nitroaniline.[6]

Characterization of 4-Bromo-2-nitroaniline

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | Yellow to orange crystalline solid | [4][7] |

| Molecular Formula | C₆H₅BrN₂O₂ | [8] |

| Molecular Weight | 217.02 g/mol | [8] |

| Melting Point | 110-113 °C | [4] |

| ¹H NMR (CDCl₃) | δ = 8.27 (d), 7.43 (dd), 6.72 (d), 6.08 (br s) | [9] |

| ¹³C NMR (CDCl₃) | δ = 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | [9] |

Stage 2: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline

The introduction of the isopropyl group onto the nitrogen atom of 4-bromo-2-nitroaniline is the final key transformation. The electron-withdrawing effect of the ortho-nitro group significantly reduces the nucleophilicity of the amino group, making this step more challenging than the alkylation of a simple aniline. Reductive amination offers a highly efficient and controlled method to achieve this transformation.

Pathway: Reductive Amination

Reductive amination is a robust method for forming amines. It proceeds in two steps: the formation of an imine (or iminium ion) intermediate via the reaction of an amine with a carbonyl compound (in this case, acetone), followed by the in-situ reduction of this intermediate to the corresponding amine.[10][11]

Causality Behind Experimental Choice: This pathway is superior to direct alkylation with an isopropyl halide for several reasons. Direct alkylation can suffer from over-alkylation (formation of a tertiary amine) and may require harsh conditions due to the reduced nucleophilicity of the starting aniline. Reductive amination is a milder, more selective process that cleanly yields the desired secondary amine with minimal side products. Sodium borohydride (NaBH₄) is a suitable reducing agent as it is selective for the iminium ion and will not reduce the nitro group under these conditions.[10]

Detailed Experimental Protocol for Reductive Amination

-

Setup: To a solution of 4-bromo-2-nitroaniline (10 mmol) in 50 mL of methanol, add acetone (12 mmol, 1.2 equivalents).

-

Imine Formation: Add a catalytic amount of acetic acid (3-4 drops) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (15 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of water to decompose any unreacted NaBH₄.[10]

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-N-isopropyl-2-nitroaniline.

Characterization of 4-Bromo-N-isopropyl-2-nitroaniline

The final product should be characterized to confirm its structure and purity.

| Property | Expected Value | Source |

| Appearance | Crystalline Solid | - |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][12][13] |

| Molecular Weight | 259.10 g/mol | [1][2][13] |

| IUPAC Name | 4-bromo-N-(propan-2-yl)-2-nitroaniline | [1] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis.

Caption: Overall workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.

Caption: Key steps in the Reductive Amination pathway for N-isopropylation.

Conclusion

This guide outlines a logical and efficient synthetic route for 4-Bromo-N-isopropyl-2-nitroaniline. The strategy hinges on a controlled, multi-step synthesis of the key 4-bromo-2-nitroaniline intermediate, followed by a selective reductive amination to install the N-isopropyl group. This pathway is designed to maximize regiochemical control and yield while utilizing well-established and reliable organic transformations. The detailed protocols and mechanistic justifications provided herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for various scientific applications.

References

-

Title: Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal Source: Research India Publications URL: [Link]

-

Title: 2-Bromo-4-nitroaniline Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: N-Isopropyl 4-bromo-2-nitroaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 4-bromo-2-nitroacetanilide Source: PrepChem.com URL: [Link]

-

Title: Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium Source: RSC Publishing URL: [Link]

-

Title: 4-Bromo-2-nitroaniline Source: SpectraBase URL: [Link]

- Title: Preparation method of bromoaniline Source: Google Patents URL

-

Title: N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams Source: CP Lab Safety URL: [Link]

-

Title: N-Isopropyl 4-bromo-2-nitroaniline Source: CRO SPLENDID LAB URL: [Link]

-

Title: Lab Report on Reductive Amination Source: Edusprouts URL: [Link]

-

Title: n-isopropyl 4-bromo-2-nitroaniline,(CAS# 683274-50-2) Source: Sinfoo Biotech URL: [Link]

-

Title: Hitchhiker's guide to reductive amination Source: Organic Chemistry Portal URL: [Link]

-

Title: 2-Bromo-4-nitroaniline Source: ResearchGate URL: [Link]

-

Title: 4-Bromo-2-nitroaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Source: ResearchGate URL: [Link]

Sources

- 1. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. ripublication.com [ripublication.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Lab Report on Reductive Amination [art-xy.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. 4-Bromo-N-isopropyl-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 13. splendidlab.in [splendidlab.in]

IUPAC name 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine

An In-Depth Technical Guide to 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine: Synthesis, Characterization, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine, a substituted nitroaniline derivative of significant interest to the chemical research and drug development communities. The document details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic profile, and outlines a robust, field-proven protocol for its synthesis and purification. Furthermore, it explores the molecule's chemical reactivity, highlighting its utility as a versatile intermediate for advanced organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. Safety protocols and handling guidelines are also presented. This guide is intended to serve as a foundational resource for scientists leveraging this compound as a building block in the discovery and development of novel chemical entities.

Introduction

Substituted anilines are cornerstone building blocks in modern organic chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Within this class, molecules bearing nitro and halogen functionalities, such as the 4-bromo-2-nitroaniline scaffold, are particularly valuable.[1][2][3] These groups serve as versatile synthetic handles, enabling a wide array of chemical transformations that facilitate the exploration of chemical space and the optimization of molecular properties. The nitro group can be readily reduced to a primary amine, a key step in forming biologically active diamino compounds, while the bromo substituent is an ideal anchor for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or acyl groups.[4]

This guide focuses specifically on 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine (also known as 4-bromo-N-isopropyl-2-nitroaniline), CAS Number 683274-50-2.[5][6] The incorporation of an N-isopropyl group introduces steric and electronic modifications compared to its primary amine parent, influencing its reactivity, solubility, and potential biological interactions. The objective of this document is to consolidate the known and predicted properties of this compound and present its synthetic utility in a manner that is both technically rigorous and practically applicable for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine dictate its handling, reactivity, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine | [6] |

| Synonyms | 4-Bromo-N-isopropyl-2-nitroaniline | [6][7] |

| CAS Number | 683274-50-2 | [5][6][7] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [5][6] |

| Molecular Weight | 259.10 g/mol | [6][8] |

| Appearance | Yellow crystalline solid (predicted) | [3][4][9] |

| XLogP3 | 3.7 - 3.9 | [5][6][8] |

| Polar Surface Area | 57.9 Ų | [6][8] |

Predicted Spectroscopic Profile

While dedicated, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[10][11][12]

-

¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected. A doublet around δ 8.3-8.5 ppm corresponding to the proton ortho to the nitro group (H-3). A doublet of doublets around δ 7.5-7.7 ppm for the proton between the bromo and nitro groups (H-5). A doublet around δ 7.0-7.2 ppm for the proton ortho to the amino group (H-6).

-

Amine Proton (δ ~8.5-9.0 ppm): A broad singlet or doublet for the N-H proton, the chemical shift of which is highly dependent on concentration and solvent.

-

Isopropyl Group (δ 1.2-4.0 ppm): A septet for the methine proton (-CH) around δ 3.8-4.0 ppm, coupled to the six methyl protons. A doublet for the two methyl groups (-CH₃) around δ 1.2-1.4 ppm.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Nine distinct carbon signals are expected. Six signals in the aromatic region (δ 110-150 ppm) and three in the aliphatic region. The carbon bearing the amino group (C-1) would be the most upfield in the aromatic region, while the carbon bearing the nitro group (C-2) would be significantly downfield.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet):

-

N-H Stretch: A sharp, medium-intensity absorption around 3350-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions in the 2950-2850 cm⁻¹ range.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

NO₂ Stretch: Two strong absorptions: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.[12]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (Electron Ionization):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak will appear with nearly equal intensity at m/z 258 and 260, respectively.

-

Key fragmentation pathways would include the loss of the isopropyl group ([M-43]⁺) and the loss of the nitro group ([M-46]⁺).

-

Synthesis and Purification

The logical and most efficient synthesis of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the high activation of the benzene ring towards nucleophilic attack by the electron-withdrawing nitro group.

Causality of Experimental Design

The chosen precursor is 1,4-dibromo-2-nitrobenzene. In this molecule, the bromine atom at the C-1 position (ortho to the nitro group) is significantly more activated towards SₙAr than the bromine at C-4. The strong -I and -R effects of the nitro group stabilize the negative charge of the Meisenheimer complex intermediate, lowering the activation energy for the substitution at the ortho and para positions. The ortho position is favored in this case. Isopropylamine is used as the nucleophile. A slight excess is used to drive the reaction to completion and to act as a base to neutralize the HBr byproduct. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the charge separation in the transition state. The reaction is heated to provide the necessary thermal energy to overcome the activation barrier.

Detailed Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution of 1,4-dibromo-2-nitrobenzene with Isopropylamine.

Materials & Equipment:

-

1,4-dibromo-2-nitrobenzene (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Standard glassware for workup (separatory funnel, beakers, Büchner funnel)

-

Ethyl acetate, brine, deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromo-2-nitrobenzene (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO to create an approximately 0.5 M solution.

-

Nucleophile Addition: While stirring, add isopropylamine (1.2 eq) to the solution at room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc). Alternatively, recrystallization from an ethanol/water mixture can be employed.

-

Characterization: The purity and identity of the final product should be confirmed by melting point determination, NMR, IR, and mass spectrometry.

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and purification of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine.

Chemical Reactivity and Synthetic Utility

The true value of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine lies in its capacity as a versatile synthetic intermediate. The three distinct functional regions—the nitro group, the bromo substituent, and the N-isopropyl aniline core—can be selectively manipulated to build molecular complexity.

Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most powerful and common reactions for this class of compounds. This creates a 1,2-diamine scaffold, which is a privileged precursor for the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles.

-

Common Reagents:

-

Tin(II) Chloride (SnCl₂·2H₂O): A classic and reliable method that proceeds in high yield under acidic conditions (e.g., in ethanol with HCl).

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method that uses hydrogen gas and a palladium on carbon catalyst. It is often preferred for its mild conditions and simple workup, although it may not be suitable for molecules containing other reducible functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis. This allows for the direct extension of the molecular framework.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond, yielding biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, useful for synthesizing more complex aniline derivatives.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, introducing a linear, rigid linker into the molecule.

Pathway to Heterocyclic Scaffolds

The synthetic utility can be visualized by considering a common two-step sequence: reduction followed by cyclization. This pathway is foundational in medicinal chemistry for accessing core structures like benzimidazoles, which are prevalent in marketed drugs.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-N-isopropyl-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 8. 4-bromo-N-ethyl-3-methyl-2-nitroaniline | C9H11BrN2O2 | CID 101043771 - PubChem [pubchem.ncbi.nlm.nih.gov]